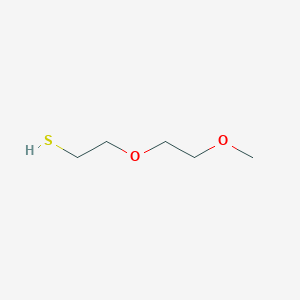

2-(2-Methoxyethoxy)ethanethiol

概要

説明

2-(2-Methoxyethoxy)ethanethiol is a chemical compound with the empirical formula C5H12O2S . It has a molecular weight of 136.21 .

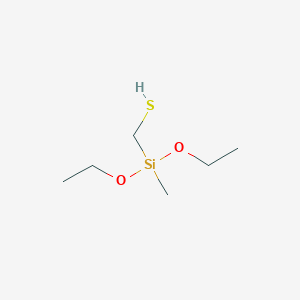

Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyethoxy)ethanethiol consists of 5 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The SMILES string representation of the molecule is COCCOCCS .

Physical And Chemical Properties Analysis

2-(2-Methoxyethoxy)ethanethiol has a refractive index of 1.4570 . It has a boiling point of 79 °C at 0.7 mmHg and a density of 1.015 g/mL at 25 °C .

科学的研究の応用

Organic Synthesis Building Block

2-(2-Methoxyethoxy)ethanethiol: serves as a building block in organic synthesis. Its molecular structure, with both ether and thiol functional groups, makes it a valuable intermediate for synthesizing more complex molecules. It can be used to introduce sulfur-containing moieties or to modify the solubility and reactivity of organic compounds .

Self-Assembled Monolayers (SAMs)

This compound is used to form SAMs on gold surfaces. SAMs are essential for creating organized molecular assemblies, which are crucial in nanotechnology and materials science. The thiol group binds strongly to gold, while the ether chains provide stability and flexibility to the monolayer structure. These SAMs have applications in sensor technology, molecular electronics, and surface patterning .

Electrochemical Applications

Due to its ability to form stable monolayers on conductive surfaces, 2-(2-Methoxyethoxy)ethanethiol is used in electrochemistry. It modifies electrode surfaces to improve their electrochemical properties, such as electron transfer rates and capacitance. This has implications for the development of batteries, fuel cells, and electrochemical sensors .

Corrosion Inhibition

The thiol group in 2-(2-Methoxyethoxy)ethanethiol can act as a corrosion inhibitor, particularly for metal surfaces. By forming a protective layer, it prevents oxidation and other chemical reactions that lead to corrosion. This application is significant in industrial processes and materials preservation .

Pharmaceutical Research

In pharmaceutical research, 2-(2-Methoxyethoxy)ethanethiol can be used to modify the chemical properties of drug molecules. Its incorporation into drug compounds can influence their solubility, stability, and delivery characteristics. This is particularly useful in the design of novel drug delivery systems .

Environmental Analysis

This compound can be used as a derivatization agent in environmental analysis. It reacts with certain pollutants to form derivatives that are easier to detect and quantify using analytical techniques like gas chromatography. This is important for monitoring environmental contaminants and ensuring compliance with safety standards .

Safety and Hazards

This compound is classified as a combustible liquid (Category 4), and it can cause skin irritation (Category 2). It is also harmful if swallowed (Acute toxicity, Oral Category 4) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

It is believed to function as a nucleophile, participating in reactions with electrophiles .

Mode of Action

2-(2-Methoxyethoxy)ethanethiol interacts with its targets by functioning as a nucleophile. It readily engages with diverse electrophiles to form stable adducts . These reactions can modify biomolecules such as proteins and DNA, ultimately influencing their functionality .

Biochemical Pathways

Its nucleophilic activity suggests it may influence pathways involving protein and dna modification .

Pharmacokinetics

Its physical properties, such as a boiling point of 79 °c/07 mmHg and a density of 1015 g/mL at 25 °C, suggest it may have certain pharmacokinetic characteristics .

Result of Action

The molecular and cellular effects of 2-(2-Methoxyethoxy)ethanethiol’s action are likely related to its nucleophilic activity. By forming stable adducts with electrophiles, it may modify the structure and function of proteins and DNA .

Action Environment

Its chemical properties suggest it may be sensitive to factors such as temperature and ph .

特性

IUPAC Name |

2-(2-methoxyethoxy)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S/c1-6-2-3-7-4-5-8/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBORKXXLPAUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134874-49-0 | |

| Record name | Methoxypolyethylene glycol thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134874-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30464636 | |

| Record name | 2-(2-methoxyethoxy)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88778-21-6 | |

| Record name | 2-(2-methoxyethoxy)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethoxy)ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

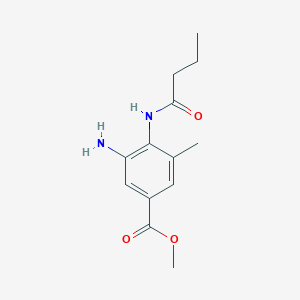

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 2-(2-Methoxyethoxy)ethanethiol be utilized in the development of targeted drug delivery systems, and if so, how?

A: Yes, the research by [] demonstrates the potential of 2-(2-Methoxyethoxy)ethanethiol in constructing targeted drug delivery systems. The study shows that 2-(2-Methoxyethoxy)ethanethiol can be used in conjunction with thiolated lactobionic acid (LBA-SH) to modify poly(acryloyl cyclic carbonate)-b-poly(ε-caprolactone) block copolymers. This modification allows for the creation of glycopolymer-b-poly(ε-caprolactone) block copolymer micelles ("glycomicelles") with tailored LBA functionalities. These glycomicelles exhibit a range of sizes depending on the LBA density and are capable of encapsulating doxorubicin with high efficiency. Importantly, the LBA functionalities on the glycomicelles enable targeted delivery to hepatoma cells overexpressing the asialoglycoprotein receptor (ASGP-R). This targeted delivery approach resulted in enhanced cellular uptake and cytotoxic activity of doxorubicin against hepatoma cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)